molecular formula C11H20O4 B048870 Diallyl pentaerythritol CAS No. 2590-16-1

Diallyl pentaerythritol

Cat. No.: B048870
CAS No.: 2590-16-1
M. Wt: 216.27 g/mol
InChI Key: JHSWSKVODYPNDV-UHFFFAOYSA-N
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Description

Diallyl pentaerythritol is an organic compound with the molecular formula C11H20O4. It is a derivative of pentaerythritol, where two of the hydroxyl groups are replaced by allyl groups. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.

Scientific Research Applications

Diallyl pentaerythritol has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for Diallyl pentaerythritol is not mentioned in the search results, it’s worth noting that related compounds like pentaerythritol tetranitrate release free nitric oxide (NO) after the denitration reaction, which triggers NO-dependent signaling transduction involving soluble guanylate cyclase (sGC) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallyl pentaerythritol can be synthesized through a base-catalyzed reaction involving pentaerythritol and allyl bromide. The reaction typically occurs in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction proceeds as follows: [ \text{Pentaerythritol} + 2 \text{Allyl Bromide} \rightarrow \text{this compound} + 2 \text{Hydrobromic Acid} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of a three-phase transfer catalyst, such as tetrabutylammonium bromide supported on alumina. This method enhances the reaction efficiency and selectivity, resulting in higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Diallyl pentaerythritol undergoes various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

    Polymerization: The allyl groups can undergo polymerization, leading to the formation of cross-linked polymer networks.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

    Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.

Major Products Formed:

    Oxidation: Epoxides and hydroxylated derivatives.

    Substitution: Ethers and esters.

    Polymerization: Cross-linked polymers with enhanced mechanical properties.

Comparison with Similar Compounds

Uniqueness of Diallyl Pentaerythritol: this compound is unique due to the presence of both allyl and hydroxyl groups, which confer distinct reactivity and versatility. The allyl groups enable polymerization and cross-linking reactions, while the hydroxyl groups allow for further functionalization. This combination makes it a valuable compound in various industrial and research applications.

Properties

IUPAC Name

2,2-bis(prop-2-enoxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-3-5-14-9-11(7-12,8-13)10-15-6-4-2/h3-4,12-13H,1-2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSWSKVODYPNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CO)(CO)COCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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